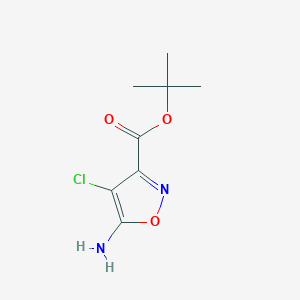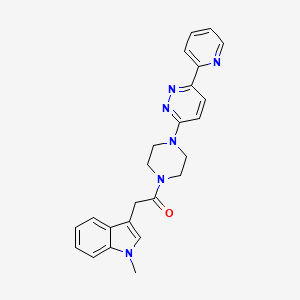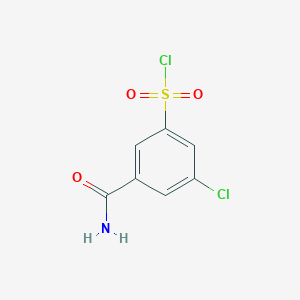![molecular formula C20H22N2O2S2 B2670225 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946304-25-2](/img/structure/B2670225.png)
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide, also known as DTBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBS is a sulfonamide-based compound that has been synthesized using different methods.
Applications De Recherche Scientifique
Tautomeric Behavior Investigation
Tautomeric Studies and Spectroscopic Methods
Sulfonamide derivatives are a focal point in bioorganic and medicinal chemistry due to their molecular conformation or tautomeric forms, which are pivotal for their pharmaceutical and biological activities. An investigation into the tautomeric behavior of a similar sulfonamide compound using Fourier Transform infrared and nuclear magnetic resonance spectroscopy revealed insights into molecular structures and activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Biocatalysis in Drug Metabolism
Microbial-based Biocatalysis
The application of microbial-based systems for the production of mammalian metabolites of biaryl-bis-sulfonamides showcases a novel approach in drug metabolism studies. This method facilitates the production of significant quantities of metabolites for structural characterization, offering a powerful tool for understanding drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).
Development of Fluorescent Molecular Probes
Fluorescent Solvatochromic Dyes
Sulfonamide derivatives have been utilized in creating fluorescent solvatochromic dyes, serving as molecular probes for studying various biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, aiding in intramolecular charge transfer studies and the development of ultrasensitive probes (Diwu et al., 1997).
Synthesis of Novel Heterocyclic Compounds
Antibacterial Heterocyclic Compounds
The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds demonstrate significant antibacterial activity, highlighting the potential of sulfonamide derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase Inhibition
Inhibition of Carbonic Anhydrase Isozymes
Sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrase isozymes, with applications in treating conditions such as glaucoma. These studies help in understanding the mechanism of action and the development of more effective treatments (Mincione et al., 2005).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-22(2)20(18-12-13-25-15-18)14-21-26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,15,20-21H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBDYOSUPEQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)
![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)
![3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2670146.png)
![ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2670151.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2670152.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2670156.png)





